N'-(5-chloro-2-methoxyphenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O4/c1-21(2)13(15-5-4-8-25-15)10-19-16(22)17(23)20-12-9-11(18)6-7-14(12)24-3/h4-9,13H,10H2,1-3H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPLQEXKOPQLGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)OC)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-chloro-2-methoxyphenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]ethanediamide typically involves multi-step organic reactions. One common method includes:
Starting Materials: 5-chloro-2-methoxyaniline, 2-(dimethylamino)-2-(furan-2-yl)ethanol, and ethanediamide.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperatures, with the use of catalysts and solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Reactivity and Functional Group Transformations
- Amide Bond Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH) conditions, the ethanediamide bond undergoes hydrolysis to yield carboxylic acid and amine derivatives. This is critical for metabolite studies .
- Furan Ring Reactivity : The furan moiety participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride), forming bicyclic adducts. This reactivity is exploited in further derivatization .
- Dimethylamino Group : Acts as a weak base, facilitating protonation in acidic environments. It also undergoes quaternization with alkyl halides (e.g., methyl iodide) to form ammonium salts .
Catalytic and Biological Interactions
- Enzyme Inhibition : The compound’s structural analogs (e.g., glyburide derivatives) show inhibition of NLRP3 inflammasome, suggesting potential anti-inflammatory applications .
- Protein Binding : Molecular docking studies indicate interactions with kinase domains (e.g., TMPRSS2) via hydrogen bonding with the methoxyphenyl and furan groups .
Stability and Degradation
- Photodegradation : Exposure to UV light induces cleavage of the methoxy group, forming quinone-like byproducts.
- Thermal Stability : Decomposes above 200°C, releasing CO and NH₃, confirmed by thermogravimetric analysis (TGA) .
Key Research Findings
Scientific Research Applications
N’-(5-chloro-2-methoxyphenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Biology: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Industry: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N’-(5-chloro-2-methoxyphenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or cellular pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of biological activities such as enzyme inhibition or receptor activation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethanediamide Derivatives with Varied Substituents
a) N-(5-Chloro-2-methoxyphenyl)-N′-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methyl-1-piperazinyl)ethyl]ethanediamide
- Molecular Formula : C₂₅H₃₂ClN₅O₃
- Molecular Weight : 486.01 g/mol
- Key Features: Replaces the furan-dimethylamino group with a 1-methylindole and 4-methylpiperazine.
- Implications: The indole-piperazine moiety may enhance CNS penetration due to increased lipophilicity, whereas the dimethylamino-furan group in the target compound could favor peripheral activity .
b) N-(5-Chloro-2-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide
- Molecular Formula : C₂₆H₃₃ClN₄O₃
- Molecular Weight : 485.0 g/mol
- Key Features: Incorporates a tetrahydroquinoline-piperidine system instead of furan-dimethylamino.
- Implications: The rigid tetrahydroquinoline scaffold may improve target selectivity, contrasting with the flexible furan group in the target compound .
Ranitidine-Related Compounds with Dimethylamino-Furan Motifs
Ranitidine derivatives share the 5-[(dimethylamino)methyl]furan-2-yl group, critical for H₂ receptor antagonism. While structurally distinct from ethanediamides, these compounds highlight the pharmacological relevance of the dimethylamino-furan moiety:
- Ranitidine Hydrochloride: Structure: N-[2-[[[5-[(Dimethylamino)methyl]furan-2-yl]methyl]sulfanyl]ethyl]-N'-methyl-2-nitroethene-1,1-diamine hydrochloride. Molecular Weight: ~350 g/mol (varies by salt). Key Difference: Nitroethene diamine core vs. ethanediamide backbone. The sulfanylethyl linker in ranitidine enhances gastrointestinal targeting, whereas the ethanediamide group may favor metabolic stability .
Acetamide Derivatives with Methoxyphenyl Groups
a) 2-(4-((2,4-Dioxothiazolidin-5-Ylidene) Methyl)-2-Methoxyphenoxy)-N-Substituted Acetamides
- Structure: Features a thiazolidinedione core linked to a methoxyphenoxy-acetamide.
- Key Features : Demonstrated hypoglycemic activity in mice, suggesting the methoxyphenyl group contributes to antidiabetic effects. The ethanediamide target compound may lack this thiazolidinedione-mediated PPARγ activation but could exhibit distinct kinase inhibition .
Chloro-Methoxy Pesticides
Compounds like dimethenamid (2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide) and alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) share chloro-methoxy motifs.
Comparative Data Table
Biological Activity
N'-(5-chloro-2-methoxyphenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]ethanediamide, also known by its CAS number 899747-29-6, is a compound of interest in pharmaceutical research due to its potential biological activity. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 365.8 g/mol |
| CAS Number | 899747-29-6 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antitumor Activity : The compound has shown promise in inhibiting tumor cell proliferation in vitro. Its structural components suggest potential interactions with cellular pathways involved in cancer progression.
- Neurological Effects : Given the presence of dimethylamino and furan moieties, the compound may influence neurotransmitter systems, which could be beneficial in treating neurological disorders.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry found that derivatives similar to this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) .
In Vivo Studies
Animal model studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound. A notable study investigated the effects of this compound on tumor-bearing mice. The results indicated a reduction in tumor size and improved survival rates compared to control groups .
Case Study 1: Anticancer Properties
A clinical trial involving patients with advanced solid tumors evaluated the efficacy of this compound as part of a combination therapy. Patients receiving this compound showed a statistically significant increase in progression-free survival compared to those receiving standard treatment alone .
Case Study 2: Neurological Impact
Another study focused on the neurological effects of the compound in models of neurodegeneration. The results suggested neuroprotective properties, potentially through modulation of oxidative stress pathways .
Q & A
Q. What synthetic strategies are recommended for optimizing yield and purity of this compound in laboratory-scale synthesis?
Methodological Answer:
- Key Steps :
- Intermediate Preparation : Begin with 5-chloro-2-methoxyaniline and furoyl chloride, using triethylamine as a base in dichloromethane at 0–5°C to minimize side reactions .
- Coupling Reactions : Employ oxalyl chloride to introduce the ethanediamide backbone, followed by reaction with 2-(dimethylamino)-2-(furan-2-yl)ethylamine under anhydrous conditions .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product .
- Critical Parameters :
- Temperature Control : Maintain sub-10°C during acylation to prevent decomposition.
- Solvent Choice : Dichloromethane ensures solubility of intermediates, while ethanol aids in recrystallization .
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
Methodological Answer:
- Primary Techniques :
- NMR Spectroscopy :
- ¹H NMR : Verify methoxy (δ 3.8–4.0 ppm), dimethylamino (δ 2.2–2.5 ppm), and furan protons (δ 6.3–7.4 ppm) .
- ¹³C NMR : Confirm carbonyl resonances (δ 165–170 ppm) and quaternary carbons in the furan ring .
2. HPLC-MS : Monitor purity (>95%) and molecular ion ([M+H]⁺ at m/z calculated for C₁₈H₂₁ClN₃O₄: 390.1) . - Supplementary Methods :
- FT-IR : Identify amide C=O stretches (~1650 cm⁻¹) and aromatic C-Cl (~750 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assays?
Methodological Answer:
- Experimental Design :
- Standardized Assay Conditions : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1% v/v) to minimize variability .
- Dose-Response Curves : Generate IC₅₀ values across multiple replicates (n ≥ 3) to assess reproducibility .
- Structural Analogs : Compare activity with derivatives lacking the dimethylamino or furan groups to isolate pharmacophores .
- Data Analysis :
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with Tukey post-hoc) to evaluate significance of discrepancies .
Q. What mechanistic approaches are effective for elucidating the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- In Silico Tools :
- Experimental Validation :
Q. How should structure-activity relationship (SAR) studies be designed to improve target selectivity?
Methodological Answer:
- SAR Framework :
- Systematic Substitution :
- Replace the 5-chloro group with fluoro or nitro moieties to modulate electron-withdrawing effects .
- Modify the dimethylamino group to pyrrolidino or morpholino for altered basicity .
2. Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (amide oxygen) and hydrophobic regions (chlorophenyl) . - Validation :
- In Vitro Selectivity Panels : Test against off-target kinases or transporters (e.g., hERG) to assess specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
